molecular formula C24H16N6O3S4 B2435795 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide CAS No. 396725-02-3

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide

Cat. No.: B2435795
CAS No.: 396725-02-3
M. Wt: 564.67
InChI Key: FNBHJTBLLNHBTC-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a complex organic compound characterized by the presence of benzothiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often found in pharmaceutical and agrochemical compounds.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N6O3S4/c31-19(29-23-27-15(11-34-23)21-25-13-5-1-3-7-17(13)36-21)9-33-10-20(32)30-24-28-16(12-35-24)22-26-14-6-2-4-8-18(14)37-22/h1-8,11-12H,9-10H2,(H,27,29,31)(H,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBHJTBLLNHBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)COCC(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N6O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole and thiazole rings, followed by their coupling through various condensation reactions. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The use of catalysts and automated control systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others. Common reagents include halogens and alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide stands out due to its dual benzothiazole and thiazole rings, which confer unique chemical and biological properties

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a complex organic compound notable for its diverse biological activities. This article provides an in-depth exploration of its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by the presence of benzothiazole and thiazole moieties, which are known for their pharmacological significance. The synthesis typically involves multi-step reactions that require precise control of conditions to ensure high yield and purity.

Synthetic Route Overview

  • Starting Materials : The synthesis begins with substituted 2-amino benzothiazoles.
  • Reagents : Common reagents include N,N'-dimethylformamide (DMF), triethylamine (TEA), and dimethylaminopyridine (DMAP).
  • Reaction Conditions : The reactions are often conducted at elevated temperatures to facilitate the formation of the desired product.

Biological Activity

The biological activity of this compound has been studied extensively across various fields, including medicinal chemistry and pharmacology. Key findings include:

Antimicrobial Properties

This compound exhibits significant antibacterial and antifungal activities. It has shown effectiveness against various Gram-positive pathogens, including:

Pathogen Activity
Staphylococcus aureusInhibition observed
Enterococcus faecalisModerate inhibition
Streptococcus pyogenesEffective against

The mechanism of action involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial growth and survival.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. Its action may involve the inhibition of cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • In Vitro Studies : In human cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric), the compound demonstrated moderate antiproliferative activity with IC50 values ranging from 6.46 to 6.56 μM against specific targets related to cancer biology .
  • Mechanistic Studies : Further investigations into its mechanism revealed that it may interact with key enzymes involved in metabolic pathways associated with cancer progression and inflammation.

Comparative Analysis with Similar Compounds

When compared to other benzothiazole derivatives, this compound stands out due to its unique structural features that enhance its solubility and bioavailability:

Compound Biological Activity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidinyl)]benzamidesAnticancer activity
N-(benzo[d]thiazol-2-yl)-arylamidesAntimicrobial effects

The combination of thiazole and benzothiazole rings contributes to a broader spectrum of biological activities than many related compounds.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide?

  • Methodological Answer : A common approach involves coupling benzothiazole precursors via carboxamide linkages. For example, benzothiazole-2-amine derivatives can react with chloroacetyl chloride in dimethylformamide (DMF) with potassium carbonate as a base to form intermediates like N-1,3-benzothiazol-2-yl-2-chloro-acetamide . Subsequent nucleophilic substitution with thiazole-containing amines or alcohols under controlled pH and temperature yields the target compound. Solvent selection (e.g., DMF for polar intermediates) and stoichiometric ratios (e.g., 1:1.2 molar excess of acyl chloride) are critical to suppress side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of benzothiazole protons (δ 7.2–8.5 ppm) and acetamide carbonyl signals (δ ~170 ppm). IR spectroscopy verifies C=O (1650–1750 cm1^{-1}) and C-N (1250–1350 cm1^{-1}) stretches .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation acceptable) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural validation?

  • Methodological Answer :

  • Cross-Validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with DFT-calculated NMR shifts to identify conformational isomers or hydrogen-bonding effects. For example, unexpected splitting in aromatic protons may arise from intramolecular hydrogen bonds (e.g., N–H⋯N interactions) or crystal packing .
  • Dynamic Effects : Variable-temperature NMR can distinguish static vs. dynamic disorder (e.g., hindered rotation of thiazole rings) .

Q. What strategies optimize reaction yields for derivatives with bulky substituents on the benzothiazole moiety?

  • Methodological Answer :

  • Solvent Engineering : Use high-boiling solvents like DMF or NMP to enhance solubility of bulky intermediates.
  • Catalysis : Employ click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) to improve regioselectivity .
  • Design of Experiments (DoE) : Apply response surface methodology to optimize temperature, catalyst loading, and reaction time. For example, a central composite design can identify non-linear interactions between variables .

Q. How do hydrogen-bonding networks influence the crystallographic packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R22_2^2(8) motifs for dimeric interactions). For example, N–H⋯N bonds between adjacent benzothiazole rings create centrosymmetric dimers, stabilizing the lattice .
  • Thermal Analysis : Correlate melting points (e.g., 241–242°C for related compounds ) with packing efficiency. Tightly packed crystals with multiple C–H⋯O/F interactions exhibit higher thermal stability .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites. For example, benzothiazole moieties may engage in π-π stacking with aromatic residues (e.g., Phe in PFOR enzyme ).
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to rank derivatives .

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